STF-118804 Exhibits a Quantified Therapeutic Index (5–10×) Over Normal Hematopoietic Progenitors
In head-to-head viability assays comparing leukemic versus normal progenitor cells, STF-118804 demonstrated 5–10 fold greater potency against most B-ALL cell lines relative to cycling human lineage-negative cord blood and murine c-kit⁺ bone marrow progenitor cells, establishing a quantifiable therapeutic index [1]. This differential cytotoxicity is a key differentiator from earlier NAMPT inhibitors like FK866, which often exhibit narrower therapeutic windows and greater toxicity toward normal hematopoietic cells, limiting their preclinical utility [2].
| Evidence Dimension | Therapeutic Index (Fold-Selectivity for Leukemic vs. Normal Cells) |
|---|---|
| Target Compound Data | 5–10 fold greater potency against B-ALL cells |
| Comparator Or Baseline | Cycling human lineage-negative cord blood and murine c-kit⁺ bone marrow progenitor cells |
| Quantified Difference | 5–10× |
| Conditions | Cell viability assays in B-ALL cell lines vs. normal hematopoietic progenitors [1] |
Why This Matters
This quantifiable therapeutic index is critical for researchers selecting a NAMPT inhibitor for in vivo leukemia models where minimizing hematopoietic toxicity is essential for survival and mechanistic studies.
- [1] Matheny, C. J., Wei, M. C., Bassik, M. C., Donnelly, A. J., Kampmann, M., Iwasaki, M., ... & Cleary, M. L. (2013). Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens. Chemistry & Biology, 20(11), 1352-1363. View Source
- [2] Hasmann, M., & Schemainda, I. (2003). FK866, a highly specific noncompetitive inhibitor of nicotinamide phosphoribosyltransferase, represents a novel mechanism for induction of tumor cell apoptosis. Cancer Research, 63(21), 7436-7442. View Source
